

An In-depth Technical Guide to the Physical and Chemical Properties of Benzosuberone

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Compound of Interest

Compound Name: 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of benzosuberone, a key structural motif in various biologically active compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Core Properties of Benzosuberone

Benzosuberone, also known as 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, is a bicyclic aromatic ketone.^[1] Its chemical structure consists of a benzene ring fused to a seven-membered cycloheptanone ring.^[1] This structural framework is a key component in a variety of natural products and synthetic compounds with significant therapeutic potential.^{[2][3]}

Physical and Chemical Data

The fundamental physical and chemical properties of benzosuberone are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O	[1][4]
Molecular Weight	160.21 g/mol	[1][5]
CAS Number	826-73-3	[1][4]
Appearance	Clear, light yellow liquid or white solid	[4][5]
Melting Point	129 - 131 °C	[4]
Boiling Point	270 °C	[4][6]
Density	1.071 g/cm ³ (at 25 °C)	[4][5]
Solubility in Water	0.16 g/L (at 25 °C)	[4][7]
Refractive Index	1.5640 (at 20 °C)	[4][5]
Flash Point	113 °C (closed cup)	
Vapor Pressure	0.006 mmHg (at 25 °C)	[4]
logP (Octanol/Water Partition Coefficient)	3.09	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of benzosuberone. The following table summarizes its key spectral features.

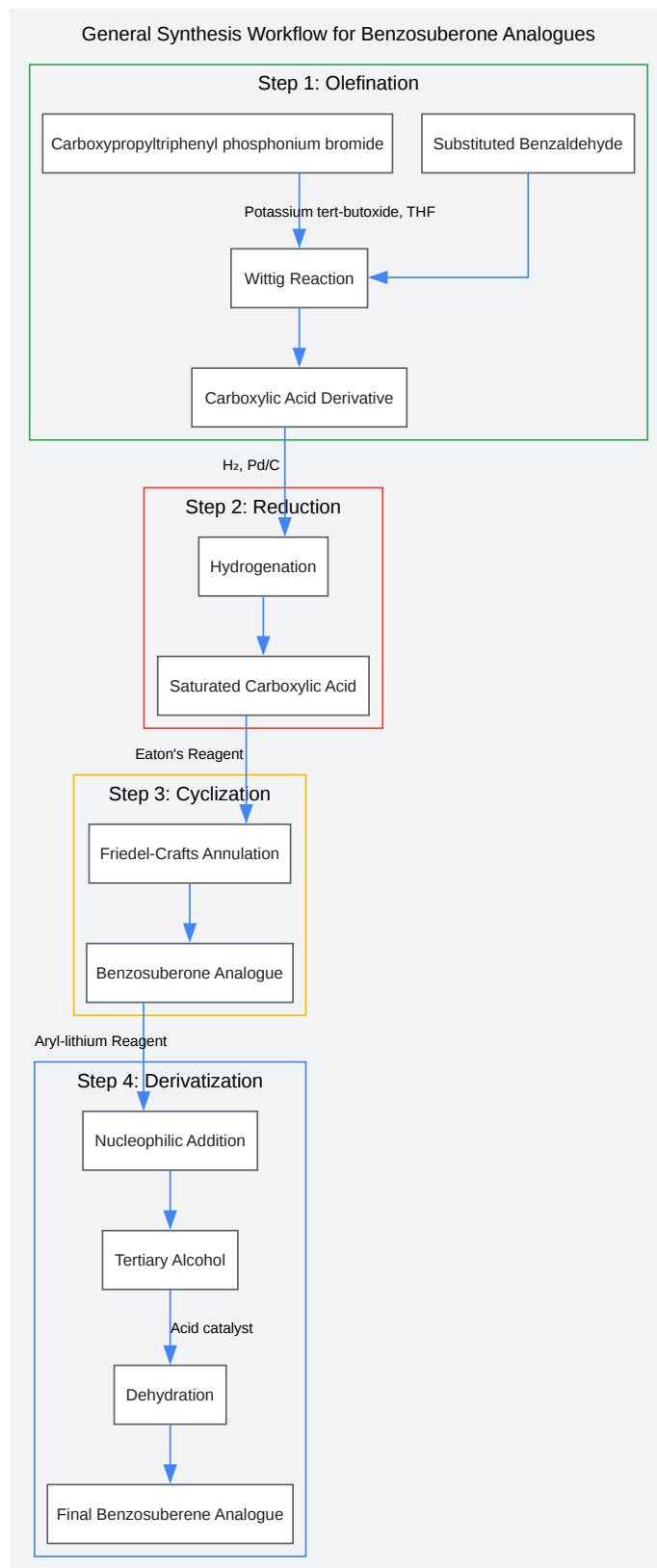
Spectroscopic Technique	Key Features
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.71 (d), 7.39 (t), 7.27 (t), 7.17 (d), 2.89 (t), 2.70 (t), 1.84 (m), 1.77 (m)[8]
¹³ C NMR (in CDCl ₃)	Characteristic peaks for carbonyl, aromatic, and aliphatic carbons are observed.[5]
Infrared (IR) Spectroscopy (liquid film)	Characteristic absorptions for C=O (carbonyl) and aromatic C-H and C=C bonds.[5][9]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) consistent with the molecular weight of 160.21.[8][10]

Experimental Protocols

Detailed methodologies for the synthesis and purification of benzosuberone and its derivatives are essential for research and development.

Synthesis of Benzosuberone Derivatives

A common synthetic route to benzosuberone analogues involves a multi-step process, as illustrated in the workflow diagram below.[11][12] This approach is adaptable for creating a variety of substituted benzosuberones.

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Caption: General Synthesis Workflow for Benzosuberone Analogues.

Detailed Methodology for Intramolecular Friedel-Crafts Annulation: To a solution of the appropriate carboxylic acid derivative, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is added.^[11] The reaction mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete as monitored by thin-layer chromatography.^[11] The reaction is then quenched by pouring it over ice and neutralized with a base such as sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate.^[11] The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude benzosuberone analogue.^[11]

Purification of Benzosuberone

Purification of benzosuberone and its derivatives is typically achieved using flash chromatography.^[11]

General Flash Chromatography Protocol: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel. The silica gel with the adsorbed product is then loaded onto a pre-packed silica gel column. The compound is eluted using a gradient of solvents, for example, a mixture of ethyl acetate and hexanes.^[11] The fractions are collected and analyzed by thin-layer chromatography to identify those containing the pure product. The solvent from the pure fractions is then removed by rotary evaporation to yield the purified benzosuberone.^[11]

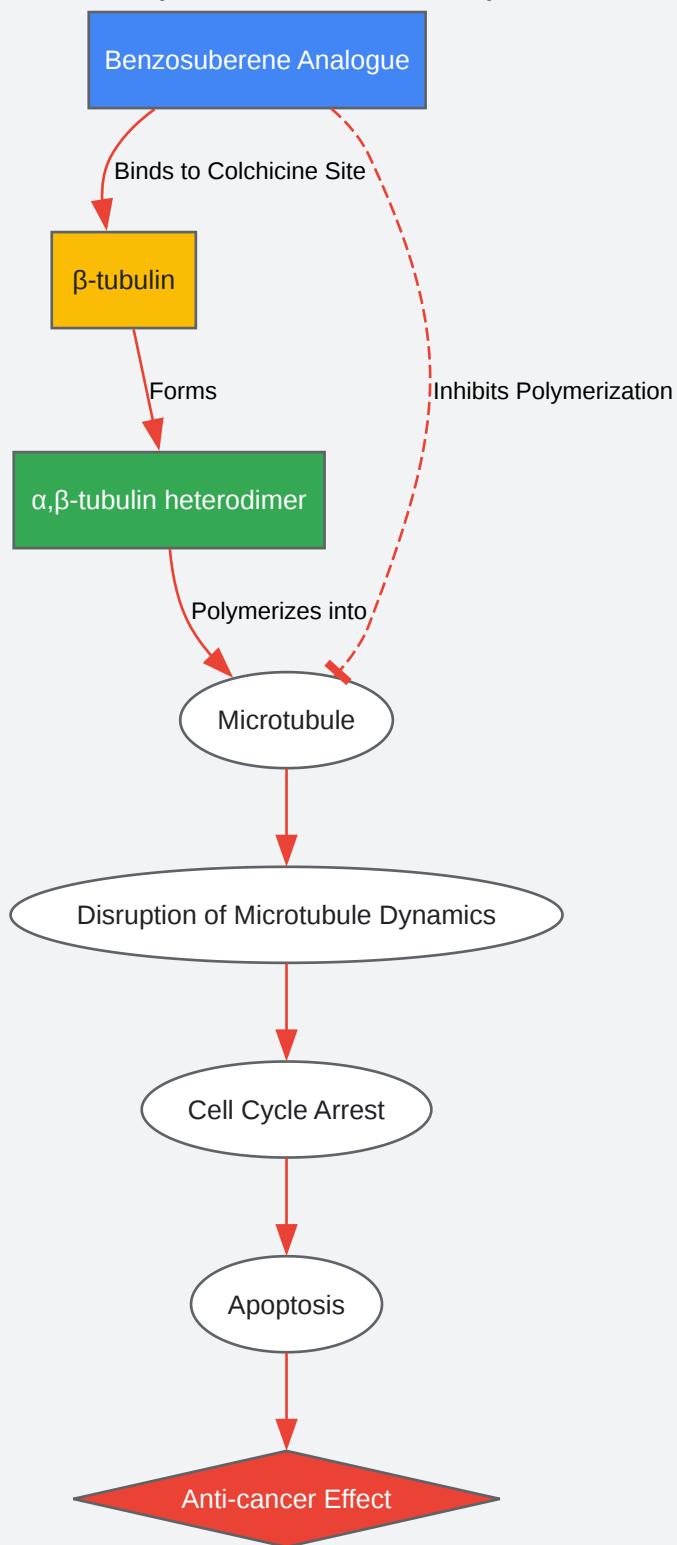
Biological Activity and Signaling Pathways

Benzosuberone derivatives have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.^{[2][13]} A notable mechanism of action for some benzosuberone-based compounds is the inhibition of tubulin polymerization, which is a key target in cancer therapy.^{[11][12]}

Inhibition of Tubulin Polymerization

Certain benzosuberene analogues function as vascular disrupting agents by interacting with the colchicine binding site on β -tubulin.^[11] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.^[11]

Mechanism of Tubulin Polymerization Inhibition by Benzosuberene Analogues

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Caption: Inhibition of Tubulin Polymerization by Benzosuberene Analogues.

This guide provides a foundational understanding of the physical and chemical properties of benzosuberone, along with practical experimental insights and its biological relevance. This information is intended to support and facilitate further research and development in the fields of medicinal chemistry and drug discovery.

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